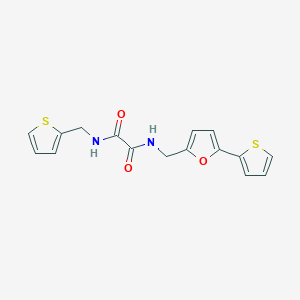

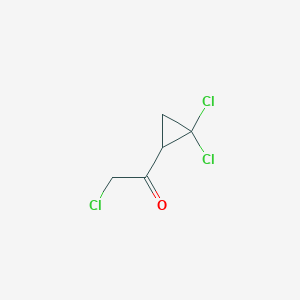

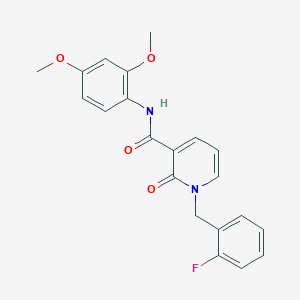

N1-((5-(噻吩-2-基)呋喃-2-基)甲基)-N2-(噻吩-2-基甲基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing thiophene and furan rings are very important in the field of medicinal chemistry .

Synthesis Analysis

Thiophene and its substituted derivatives have been synthesized by medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . The synthesis of thiophene-based compounds involves various methods, including direct C-H arylation polymerization .Molecular Structure Analysis

The molecular structure of thiophene includes a five-membered ring with four carbon atoms and one sulfur atom . Furan also has a five-membered ring, but with four carbon atoms and one oxygen atom .Chemical Reactions Analysis

Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are used in various chemical reactions to synthesize drugs and other compounds .Physical and Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

催化活性增强

结构相似的化合物 N,N'-双(呋喃-2-基甲基)草酰胺已被发现可显著增强铜催化的偶联反应中的催化活性。该配体促进苯胺和环状仲胺的 N-芳基化,允许在相对较低的催化剂负载和温度下将广泛的(杂)芳基溴化物与各种(杂)芳基和环状仲胺偶联 (Bhunia, Kumar, & Ma, 2017)。该方法对于有效地生产与药物相关的构建块非常重要。

Goldberg 酰胺化催化剂

另一项研究证明了 Cu2O/N,N'-双(噻吩-2-基甲基)草酰胺作为 Goldberg 酰胺化催化剂体系的功效。该体系成功地活化了活性较低的(杂)芳基氯化物,扩大了 Cu 催化在涉及广泛官能化(杂)芳基氯化物和广泛的芳香族和脂肪族伯酰胺的偶联反应中的应用范围 (De, Yin, & Ma, 2017)。

杂环化合物的合成

类似于 N1-((5-(噻吩-2-基)呋喃-2-基)甲基)-N2-(噻吩-2-基甲基)草酰胺的化合物在各种杂环化合物的合成中作为关键的中间体。例如,与所述化合物具有结构特征的呋喃-2(3H)-酮的芳基亚甲基衍生物已被用于构建含有嘧啶和哒嗪片段的分子,展示了创建新的生物活性化合物的潜力 (Aniskova, Grinev, & Yegorova, 2017)。

抗菌和抗真菌应用

对类似分子的研究探索了它们的抗菌特性。一项研究调查了具有结构相似性的 6-氯-3-((2-氧代-5-苯基呋喃-3(2H)-亚甲基)甲基)-4H-色满-4-酮,重点是构建 N-杂环以评估抗菌和抗真菌活性。一些合成的化合物对细菌和真菌都显示出有希望的结果,突出了此类结构在开发新的抗菌剂中的潜力 (Ramadan & El‐Helw, 2018)。

作用机制

The mechanism of action of thiophene-based compounds can vary widely depending on the specific compound and its intended use. They have been reported to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

未来方向

属性

IUPAC Name |

N-[(5-thiophen-2-ylfuran-2-yl)methyl]-N'-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c19-15(16(20)18-10-12-3-1-7-22-12)17-9-11-5-6-13(21-11)14-4-2-8-23-14/h1-8H,9-10H2,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUALKAXHIONQNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide](/img/structure/B2888368.png)

![8-(2-methoxy-5-methylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888371.png)

![(R)-(2,4-Dimethoxy-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2888376.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylcyclopropanesulfonamide](/img/structure/B2888379.png)

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2888380.png)

![Methyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2888382.png)